molecular formula C18H18FNO2 B1327237 3'-Fluoro-2-morpholinomethyl benzophenone CAS No. 898750-41-9

3'-Fluoro-2-morpholinomethyl benzophenone

Cat. No.: B1327237
CAS No.: 898750-41-9
M. Wt: 299.3 g/mol
InChI Key: CWEQZCADUFKDJG-UHFFFAOYSA-N
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Description

3’-Fluoro-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18FNO2 It is characterized by the presence of a fluorine atom at the 3’ position of the benzophenone structure and a morpholinomethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2-morpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the fluorinated benzophenone with morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 3’-Fluoro-2-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzophenones.

Scientific Research Applications

3’-Fluoro-2-morpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the morpholinomethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

  • 2’-Fluoro-2-morpholinomethyl benzophenone
  • 3’-Chloro-2-morpholinomethyl benzophenone
  • 3’-Fluoro-2-piperidinomethyl benzophenone

Comparison:

  • 2’-Fluoro-2-morpholinomethyl benzophenone: Similar structure but with the fluorine atom at the 2’ position, which may affect its reactivity and binding properties.
  • 3’-Chloro-2-morpholinomethyl benzophenone: The chlorine atom provides different electronic and steric effects compared to fluorine, potentially altering its chemical behavior and applications.
  • 3’-Fluoro-2-piperidinomethyl benzophenone: The piperidine ring offers different steric and electronic properties compared to the morpholine ring, influencing its interactions and reactivity.

3’-Fluoro-2-morpholinomethyl benzophenone stands out due to the unique combination of the fluorine atom and the morpholinomethyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQZCADUFKDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643538
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-41-9
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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